4-(Bromomethyl)phenylacetic acid
Description
Significance and Research Context of Halogenated Phenylacetic Acid Derivatives
Halogenated phenylacetic acid derivatives represent a class of organic compounds with considerable importance in medicinal chemistry and materials science. The introduction of a halogen atom onto the phenylacetic acid scaffold can significantly alter the molecule's physical, chemical, and biological properties. This strategic modification is a key principle in drug design and the development of novel functional materials.
The position and nature of the halogen substituent can influence factors such as:
Reactivity: The electron-withdrawing or -donating properties of the halogen can affect the acidity of the carboxylic acid group and the reactivity of other functional groups present in the molecule. wikipedia.org
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can impact its ability to cross biological membranes.
Conformation: The size of the halogen atom can introduce steric hindrance, influencing the molecule's preferred three-dimensional shape.
In the context of medicinal chemistry, these modifications are exploited to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. For instance, halogenated phenylacetic acid derivatives have been investigated for their potential as enzyme inhibitors and receptor antagonists. nih.govnih.gov In materials science, these compounds can serve as monomers or precursors for polymers with specific thermal or optical properties.
Historical Perspective of 4-(Bromomethyl)phenylacetic Acid in Synthetic Chemistry Research
The utility of this compound in synthetic chemistry stems primarily from the distinct reactivity of its two functional groups. The carboxylic acid allows for standard transformations such as esterification and amidation, while the benzylic bromide is highly susceptible to nucleophilic substitution reactions. masterorganicchemistry.com This dual reactivity makes it a valuable intermediate for the construction of more complex molecular architectures.
Historically, the synthesis of this compound has been achieved through the bromination of 4-methylphenylacetic acid. This reaction typically proceeds via a free-radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org Reagents like N-bromosuccinimide (NBS) are often employed in the presence of a radical initiator to achieve this selective bromination. libretexts.orgkhanacademy.org
One of the most notable applications of this compound is as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen. patsnap.comgoogle.comgoogle.com This application has driven much of the research into efficient and scalable synthetic routes to this compound.
Scope and Objectives of Current Academic Inquiry into this compound
Contemporary academic research continues to explore the potential of this compound as a versatile synthetic intermediate. The primary objectives of this ongoing inquiry can be summarized as follows:
Development of Novel Synthetic Methodologies: Researchers are continuously seeking to improve the synthesis of this compound and its derivatives, focusing on milder reaction conditions, higher yields, and improved selectivity. This includes the exploration of new brominating agents and catalytic systems.
Synthesis of Biologically Active Molecules: A significant area of research involves using this compound as a scaffold to synthesize new compounds with potential therapeutic applications. This includes the preparation of novel enzyme inhibitors, receptor modulators, and other bioactive molecules. nih.govchemicalbook.com For example, it has been used as a precursor for serine protease inhibitors. chemicalbook.com
Application in Materials Science: The reactivity of the benzylic bromide group is being harnessed to incorporate the phenylacetic acid moiety into larger molecular structures, such as polymers and crown ethers, to create materials with tailored properties. chemicalbook.com
Mechanistic Studies: The reactions of this compound, particularly the nucleophilic substitution at the benzylic carbon, provide a platform for studying reaction mechanisms and the factors that influence reactivity, such as solvent effects and the nature of the nucleophile. youtube.com
The following table provides a summary of the key properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₉H₉BrO₂ | scbt.com |
| Molecular Weight | 229.07 g/mol | scbt.comsigmaaldrich.com |
| Melting Point | 179-183 °C | chemicalbook.comsigmaaldrich.com |
| CAS Number | 13737-36-5 | scbt.com |
| Synonyms | 4-(Carboxymethyl)benzyl bromide | scbt.comtcichemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOCCXZFEJGHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403874 | |
| Record name | 4-(Bromomethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-36-5 | |
| Record name | 4-(Bromomethyl)phenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13737-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromomethyl Phenylacetic Acid and Its Derivatives
Classical Synthetic Routes and Their Mechanistic Investigations
Traditional methods for the synthesis of 4-(Bromomethyl)phenylacetic acid have been well-established and are widely used in both academic and industrial settings. These routes typically involve radical bromination or the conversion of a hydroxymethyl group.
A primary and extensively studied method for synthesizing this compound is through the radical bromination of 4-Methylphenylacetic acid. This reaction selectively targets the benzylic position, which is the carbon atom adjacent to the aromatic ring, due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.commasterorganicchemistry.com Common reagents for this transformation include N-Bromosuccinimide (NBS) and elemental bromine. wikipedia.orgmasterorganicchemistry.com
The mechanism of this reaction proceeds via a free-radical chain reaction. youtube.com It is initiated by the homolytic cleavage of the bromine source, which can be facilitated by heat or light, to generate a bromine radical. masterorganicchemistry.com This radical then abstracts a hydrogen atom from the benzylic position of 4-Methylphenylacetic acid, forming a resonance-stabilized benzylic radical. chemistrysteps.com This benzylic radical subsequently reacts with a molecule of the bromine source to yield the desired this compound and a new bromine radical, which propagates the chain. youtube.com The use of NBS is often preferred as it provides a low, constant concentration of bromine, which helps to minimize side reactions such as addition to the aromatic ring. masterorganicchemistry.comchadsprep.com
Table 1: Comparison of Radical Bromination Reagents for 4-Methylphenylacetic Acid
| Reagent | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | High selectivity for benzylic bromination. chadsprep.com | Can be more expensive than elemental bromine. |
| Provides a low, steady concentration of Br2, minimizing side reactions. masterorganicchemistry.com | Requires a radical initiator (e.g., AIBN, benzoyl peroxide) or light. wikipedia.org | |
| Bromine (Br2) | Readily available and cost-effective. | Less selective, can lead to aromatic ring bromination. chadsprep.com |
| Can be used without a separate initiator under UV irradiation. | Can react with double bonds if present in the substrate. masterorganicchemistry.com |
The efficiency and selectivity of the radical bromination of 4-Methylphenylacetic acid are highly dependent on the reaction conditions. Key parameters that have been the subject of optimization studies include the choice of solvent and the method of initiation.
The solvent plays a crucial role in the outcome of the reaction. Non-polar solvents such as carbon tetrachloride (CCl4) have historically been used, though their use has declined due to toxicity concerns. masterorganicchemistry.com More recent studies have explored the use of higher-boiling point solvents like chlorobenzene (B131634) or dichlorobenzene, which can help to control the exothermic nature of the reaction and allow for higher reaction temperatures, potentially leading to improved yields. google.com The use of a high-boiling point solvent also facilitates product isolation, as the product often precipitates out upon cooling. google.com
Initiation of the radical reaction is typically achieved through the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with light. wikipedia.org Light initiation, often with an incandescent lamp, can be an effective and clean method for starting the reaction. google.com The choice and concentration of the initiator, or the intensity of the light source, can influence the reaction rate and the formation of byproducts.
A significant challenge in the radical bromination of 4-Methylphenylacetic acid is the potential for the formation of byproducts. The primary byproduct is often the dibrominated species, where a second bromine atom is added to the benzylic carbon. Over-bromination can occur if the reaction is allowed to proceed for too long or if an excess of the brominating agent is used.
Another potential side reaction is the electrophilic aromatic substitution of the phenyl ring with bromine, although this is less common under radical conditions, especially when using NBS. chadsprep.com Impurities in the starting material can also lead to the formation of undesired products.
Strategies to enhance the purity of the final product include careful control of the stoichiometry of the reactants, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC), and optimizing the reaction time and temperature. google.com Purification of the crude product is typically achieved through recrystallization. Washing the filtered solid with water helps to remove any remaining succinimide (B58015) from the reaction when NBS is used. google.com
An alternative classical route to this compound involves the conversion of a hydroxymethyl group at the para position. The starting material for this synthesis is 4-(Hydroxymethyl)phenylacetic acid. sigmaaldrich.com This method avoids the use of radical conditions and can offer a different selectivity profile.
A well-known method for converting alcohols to alkyl bromides is the Appel reaction, which utilizes a combination of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3). wikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions and is generally high-yielding. organic-chemistry.org
The mechanism of the Appel reaction involves the initial reaction of triphenylphosphine with carbon tetrabromide to form a phosphonium (B103445) salt. wikipedia.org The alcohol, in this case, 4-(Hydroxymethyl)phenylacetic acid, then acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. The resulting intermediate then undergoes an intramolecular SN2 reaction, where the bromide ion attacks the carbon of the hydroxymethyl group, leading to the formation of the desired this compound and triphenylphosphine oxide. wikipedia.org A major driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. wikipedia.org
Table 2: Key Reagents in the Appel Reaction for this compound Synthesis
| Reagent | Role in the Reaction |
| 4-(Hydroxymethyl)phenylacetic acid | Starting material containing the alcohol functional group to be converted. |
| Carbon Tetrabromide (CBr4) | Source of bromine atoms. |
| Triphenylphosphine (PPh3) | Activates the alcohol for nucleophilic substitution and acts as an oxygen acceptor. alfa-chemistry.com |
Conversion of Hydroxymethyl Precursors (e.g., 4-(Hydroxymethyl)phenylacetic acid)
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods. While specific "green" methodologies for the synthesis of this compound are not extensively documented in dedicated studies, the principles of green chemistry can be applied to the existing synthetic routes.
For instance, in the context of radical bromination, replacing hazardous solvents like carbon tetrachloride with less toxic alternatives such as acetonitrile (B52724) or ethyl acetate (B1210297) is a step towards a greener process. sciencemadness.org Mechanochemistry, which involves conducting reactions by grinding solids together, offers a solvent-free alternative for some organic transformations and could potentially be explored for this synthesis. researchgate.net
Furthermore, the development of catalytic versions of reactions like the Appel reaction, where the phosphine (B1218219) reagent is used in catalytic amounts and regenerated in situ, would significantly improve the atom economy and reduce waste, aligning with the principles of green chemistry. wikipedia.org While not yet specifically reported for this compound, these advanced approaches represent a promising direction for future research in the synthesis of this important chemical intermediate.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a significant tool, offering substantial improvements over conventional heating methods. This technology utilizes microwave irradiation to heat the reaction mixture directly and more uniformly, which can lead to dramatic accelerations in reaction rates and cleaner reaction profiles. psu.eduasianjpr.com While specific microwave-assisted protocols for the direct synthesis of this compound from p-toluic acid are described in patent literature, employing reagents like N-bromosuccinimide (NBS) and a radical initiator, the principles of microwave assistance are broadly applicable to the synthesis of its derivatives. google.com The use of microwave energy can be particularly advantageous in multi-component reactions for creating libraries of compounds. arkat-usa.org
Efficiency and Yield Improvements under Microwave Irradiation
A primary advantage of employing microwave irradiation in organic synthesis is the notable enhancement in reaction efficiency and product yields. asianjpr.com Reactions that might take several hours to complete using conventional reflux apparatus can often be finished in a matter of minutes under microwave conditions. arkat-usa.org This rapid heating, combined with the ability to reach temperatures higher than the solvent's boiling point in sealed vessels, often leads to higher conversion rates and improved isolated yields of the desired product. For instance, comparative studies on various organic reactions consistently demonstrate that microwave-assisted methods provide higher yields than their conventional counterparts. asianjpr.comarkat-usa.org The technology known as "Enhanced Microwave Synthesis" (EMS), which involves simultaneous cooling while irradiating, allows for the input of more microwave energy at a controlled temperature, potentially leading to even greater yields and cleaner chemical transformations. psu.eduresearchgate.net
Reduction of Reaction Time and Byproducts
| Reaction Method | Typical Reaction Time | Outcome |
| Conventional Heating | Hours | Lower yields, potential for byproduct formation |
| Microwave-Assisted Synthesis | Minutes | Higher yields, cleaner reaction, reduced byproducts asianjpr.comarkat-usa.org |
Palladium-Catalyzed Carbonylation Strategies for Arylmethyl Halides
Palladium-catalyzed carbonylation reactions represent a powerful method for the synthesis of carboxylic acids and their derivatives. researchgate.netnih.gov This strategy typically involves the reaction of an organic halide with carbon monoxide and a nucleophile in the presence of a palladium catalyst. For arylmethyl halides, such as a precursor like 4-(bromomethyl)benzyl bromide, this reaction could provide a route to phenylacetic acid derivatives. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of carbon monoxide and subsequent nucleophilic attack to yield the carbonyl compound and regenerate the catalyst. researchgate.netrsc.org
This methodology is highly versatile, tolerating a wide range of functional groups and utilizing various nucleophiles like alcohols or water to produce esters or carboxylic acids, respectively. researchgate.netorganic-chemistry.org Modern advancements have led to the development of highly efficient catalyst systems that can operate under mild conditions, such as using phenyl formate (B1220265) as a CO source to avoid handling toxic carbon monoxide gas directly. organic-chemistry.org Furthermore, systems have been developed for the carbonylation of less reactive aryl sulfonates, like tosylates and mesylates, which are easily prepared from phenols, offering a cost-effective alternative to aryl halides. organic-chemistry.org While challenges exist for the carbonylation of alkyl halides due to the stability of intermediates, the reaction is well-established for aryl halides and related compounds. nih.govrsc.org
Synthesis of Key this compound Esters
The synthesis of esters from this compound is a crucial step for creating various derivatives and for its use as a versatile chemical intermediate. These esters are valuable in their own right, for example, in the development of drug delivery systems or as precursors for more complex molecules. chemimpex.com
Synthesis of this compound Phenacyl Ester
This compound phenacyl ester is a notable derivative used in organic synthesis and pharmaceutical research. chemimpex.com Its synthesis is a direct transformation of the parent acid.
Condensation with Bromoacetophenone
The synthesis of this compound phenacyl ester is achieved through the condensation of this compound with 2-bromoacetophenone, which is also known as phenacyl bromide. chemimpex.comchemicalbook.com This reaction is a classic example of esterification via O-alkylation of a carboxylate.
The process typically involves two steps:
Deprotonation: The carboxylic acid is first treated with a base, such as a carbonate or hydroxide (B78521), to form the corresponding carboxylate salt. This enhances the nucleophilicity of the oxygen atoms.
Nucleophilic Substitution: The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide and displacing the bromide ion to form the phenacyl ester.
The reaction is generally carried out in a suitable polar aprotic solvent. The product, also known as phenacyl 2-[4-(bromomethyl)phenyl]acetate, is a solid crystalline material. chemimpex.comorgsyn.org
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₉H₉BrO₂ | 229.07 | 179-183 | White to light beige crystalline powder | 13737-36-5 chemicalbook.comsigmaaldrich.com |
| This compound phenacyl ester | C₁₇H₁₅BrO₃ | 347.22 | 85-91 | White to almost white powder to crystal | 66270-97-1 chemimpex.com |
| 2-Bromoacetophenone (Phenacyl bromide) | C₈H₇BrO | 199.05 | 49-51 | White crystals | 70-11-1 orgsyn.org |
Synthesis of Methyl 4-(Bromomethyl)phenylacetate
Methyl 4-(bromomethyl)phenylacetate is a key derivative of this compound, often synthesized through esterification of the parent acid or by direct bromination of a methyl-substituted precursor. One common approach involves the radical bromination of methyl 4-methylphenylacetate using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride or n-hexane. prepchem.comchemicalbook.com
The Mitsunobu reaction provides a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including esters, with a clean inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction typically employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov
In the context of synthesizing methyl 4-(bromomethyl)phenylacetate, a conceptual Mitsunobu approach would start with methyl 4-(hydroxymethyl)phenylacetate. The alcohol would be activated by the betaine (B1666868) intermediate formed from the reaction of triphenylphosphine and DEAD. wikipedia.org This activation facilitates a nucleophilic substitution (SN2) reaction. While carboxylic acids are the most common nucleophiles for forming esters in this reaction, a source of bromide ions could theoretically be used. However, the direct use of a bromide salt as a nucleophile can be challenging due to its basicity and nucleophilicity. wikipedia.org
The general mechanism proceeds as follows:
Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD) to form a phosphonium betaine intermediate. wikipedia.org
The alcohol substrate is protonated by the betaine.
The resulting alcohol-phosphine-DEAD intermediate forms a good leaving group.
A nucleophile displaces the activated hydroxyl group via an SN2 mechanism. organic-chemistry.orgwikipedia.org
For successful execution, the choice of reagents and the order of their addition can be critical. Typically, the alcohol, nucleophile (in this case, a bromide source), and triphenylphosphine are dissolved in a solvent like tetrahydrofuran (B95107) (THF), cooled, and then the azodicarboxylate is added slowly. wikipedia.org Modifications to this procedure, such as pre-forming the betaine, may be necessary to improve outcomes. wikipedia.org The reaction is known for its compatibility with various functional groups and its use of mild, generally neutral conditions. orgsyn.org
Industrial Scale Synthesis Feasibility and Optimization
The industrial production of this compound faces challenges related to reaction control, product purity, and cost-effectiveness. Traditional synthesis methods often suffer from low yields and the use of hazardous materials, which complicates large-scale manufacturing. google.com
A significant advancement in the production of high-purity this compound involves moving away from low-boiling-point solvents like carbon tetrachloride. google.com A patented method utilizes high-boiling point solvents such as chlorobenzene or dichlorobenzene. In this process, 4-methylphenylacetic acid is dissolved in the solvent, and a brominating agent like N-bromosuccinimide (NBS) is added along with a catalyst, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.com
The reaction is initiated with light and conducted at temperatures between 80°C and 130°C. The high-boiling solvent effectively dissipates the heat generated during the exothermic radical reaction, allowing for better temperature control and preventing dangerous "runaway" reactions that can occur in lower-boiling solvents. google.com Upon cooling, the product precipitates from the solution. Subsequent washing with water and drying yields this compound with a purity greater than 98.5% and a yield of up to 90%. google.com
Table 1: Reaction Conditions for High Purity Synthesis
| Starting Material | Solvent | Brominating Agent | Catalyst | Reaction Temperature | Purity | Yield |
|---|---|---|---|---|---|---|
| p-Methylphenylacetic acid | Chlorobenzene | NBS | AIBN | 90-110°C | >98.5% | ~90% |
| p-Methylphenylacetic acid | Dichlorobenzene | NBS | AIBN | 90-115°C | >98.5% | ~90% |
| p-Methylphenylacetic acid | Chlorobenzene | NBS | Benzoyl Peroxide | 90-110°C | >98.5% | ~90% |
The development of an economical and robust process for synthesizing this compound is crucial for its commercial viability. Older methods reported in the literature, which often used carbon tetrachloride as a solvent, gave yields of only 62-72% and posed significant challenges for industrial scale-up due to poor temperature control. google.com
The improved process using high-boiling point solvents like chlorobenzene represents a more efficient and economical approach. This method avoids the problems associated with low-boiling solvents and leads to a significantly higher yield and purity. google.com The ability to precipitate the product directly from the reaction mixture by cooling simplifies the purification process, reducing the need for complex and costly downstream processing. This streamlined procedure not only lowers the synthesis cost of this compound but also consequently reduces the cost of subsequent products and drug molecules derived from it, providing substantial economic benefits. google.com
Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl Phenylacetic Acid
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The presence of a bromomethyl group attached to the phenyl ring makes 4-(bromomethyl)phenylacetic acid susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.
General Principles of SN2 and SN1 Mechanisms in the Context of this compound
The reactivity of this compound in nucleophilic substitution reactions is governed by its structure, which allows for both SN1 and SN2 pathways. brainly.com As a primary benzylic halide, it is sterically accessible for a direct backside attack by a nucleophile, favoring the bimolecular SN2 mechanism. ucalgary.cayoutube.com This pathway involves a single concerted step where the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. brainly.com
Conversely, the benzylic nature of the substrate also permits the formation of a relatively stable carbocation intermediate through the departure of the bromide ion. This carbocation is stabilized by resonance, with the positive charge delocalized over the adjacent benzene (B151609) ring. brainly.comquora.com This stabilization facilitates a unimolecular SN1 mechanism, which proceeds in two steps: the formation of the carbocation followed by the attack of the nucleophile. brainly.com The choice between the SN1 and SN2 pathway is influenced by factors such as the strength of the nucleophile, the solvent polarity, and the reaction temperature. quora.com For instance, strong nucleophiles and less polar solvents tend to favor the SN2 mechanism, while weaker nucleophiles and polar protic solvents promote the SN1 pathway.
Reactions with Amines and their Synthetic Utility
The reaction of this compound with amines is a valuable method for synthesizing a variety of nitrogen-containing compounds. This reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile, displacing the bromide ion. The resulting products are N-substituted derivatives of 4-(aminomethyl)phenylacetic acid.
A notable application of this reactivity is the Gabriel synthesis of primary amines. libretexts.org In this multi-step process, phthalimide (B116566) is first deprotonated and then reacts with an alkyl halide, in this case, this compound, in an SN2 reaction. libretexts.org Subsequent hydrolysis or hydrazinolysis of the resulting N-substituted phthalimide yields the primary amine. libretexts.org This method provides a clean route to primary amines, avoiding the over-alkylation often seen in direct reactions with ammonia.
The synthetic utility of these reactions is significant in medicinal chemistry and materials science. For example, the resulting amino acid derivatives can be used as building blocks for peptides or as precursors for the synthesis of biologically active molecules.
Reactions with Thiols and their Synthetic Utility
This compound readily reacts with thiols to form thioether derivatives. nih.gov This nucleophilic substitution, where the thiol acts as the nucleophile, is a synthetically useful transformation. nih.govresearchgate.net The reactivity of thiols can be influenced by the pH of the reaction medium; thiols are more nucleophilic in their deprotonated (thiolate) form. mdpi.comresearchgate.net
The resulting thioethers are valuable intermediates in organic synthesis. For instance, they can be used in the preparation of sulfoxides, sulfones, and other sulfur-containing compounds with diverse applications. The reaction conditions can be tailored to favor the desired product, often proceeding with high efficiency. nih.gov
Table 1: Examples of Reactions of this compound with Thiols
| Thiol | Product | Reaction Conditions | Reference |
| Phenylmethanethiol | 4-((Benzylthio)methyl)phenylacetic acid | Not specified | nih.gov |
| Thiophenol | 4-((Phenylthio)methyl)phenylacetic acid | Not specified | nih.gov |
This table provides illustrative examples and does not represent an exhaustive list.
Reactions with Alkoxides and their Synthetic Utility
The reaction of this compound with alkoxides, the conjugate bases of alcohols, leads to the formation of ether derivatives. This Williamson ether synthesis is a classic example of an SN2 reaction where the alkoxide ion displaces the bromide. The choice of alcohol and base to generate the alkoxide allows for the introduction of a wide variety of alkoxy groups.
These ether-linked derivatives have applications in various fields. For example, they can be used as precursors in the synthesis of more complex molecules or as compounds with specific physical or biological properties. The efficiency of the reaction can be influenced by the steric hindrance of both the alkoxide and the benzylic halide.
Derivatization Reactions of the Carboxylic Acid Functionality
The carboxylic acid group of this compound provides another site for chemical modification, most notably through esterification.
Esterification Reactions
Esterification of the carboxylic acid group in this compound is a common and important derivatization reaction. This transformation can be achieved through various methods, with the Fischer esterification being a classic approach. wikipedia.orgmasterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com
The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.org
Ester derivatives of this compound are synthetically valuable. For instance, the phenacyl ester of this compound is a useful intermediate in the synthesis of pharmaceutical compounds. chemimpex.com The esterification can also be used to introduce fluorescent labels for analytical purposes, such as in high-performance liquid chromatography (HPLC). researchgate.net
Table 2: Examples of Esterification Reactions of this compound
| Alcohol/Reagent | Ester Product | Reaction Conditions | Reference |
| Methanol | Methyl 4-(bromomethyl)phenylacetate | Sulfuric acid catalyst | wikipedia.org |
| Ethanol | Ethyl 4-(bromomethyl)phenylacetate | Sulfuric acid catalyst | wikipedia.org |
| Phenacyl bromide | Phenacyl 4-(bromomethyl)phenylacetate | Not specified | chemimpex.com |
| p-Cresol | p-Cresyl 4-(bromomethyl)phenylacetate | Metal cation exchanged montmorillonite (B579905) nanoclay catalyst | nih.gov |
This table provides illustrative examples and does not represent an exhaustive list.
Amidation Reactions
The conversion of the carboxylic acid group in this compound into an amide bond is a fundamental transformation. Modern synthetic methods allow for the direct coupling of carboxylic acids with primary or secondary amines, offering an atom-economical route that generates water as the sole byproduct. nih.gov These direct amidation reactions are often facilitated by catalysts to overcome the formation of unreactive ammonium (B1175870) carboxylate salts.
Several catalytic systems have been developed for the amidation of phenylacetic acid derivatives. One effective method employs nickel(II) chloride (NiCl₂) as a catalyst in a solvent such as toluene (B28343) at elevated temperatures. nih.gov Studies on the amidation of phenylacetic acid with benzylamine (B48309) have shown that NiCl₂ is a highly efficient catalyst. nih.gov The process is notable for not requiring a drying agent, which simplifies product isolation and catalyst recovery. nih.gov
Other catalytic approaches for direct amidation include the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which have demonstrated broad applicability for a wide range of substrates. nih.gov Boric acid itself has also been utilized as a simple, readily available, and green catalyst for amide synthesis under solvent-free conditions. researchgate.net Furthermore, reagents like phosphonitrilic chloride trimer (PNT) can activate the carboxylic acid under mild conditions, facilitating its reaction with an amine. iajpr.com
The table below illustrates representative amidation reactions for this compound.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Product |
| This compound | Benzylamine | NiCl₂ (10%) | Toluene | 110 | N-Benzyl-2-(4-(bromomethyl)phenyl)acetamide |
| This compound | Morpholine | B(OCH₂CF₃)₃ (2 equiv) | MeCN | 80 | 2-(4-(Bromomethyl)phenyl)-1-(morpholino)ethan-1-one |
| This compound | Aniline | PNT / NMM | CH₂Cl₂ | 0 - RT | 2-(4-(Bromomethyl)phenyl)-N-phenylacetamide |
Hydrolysis Reactions of Esters Derived from this compound
Esters derived from this compound can be converted back to the parent acid through hydrolysis, a reaction that involves splitting the ester bond with water. libretexts.org This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: This reaction is the reverse of esterification and is typically carried out by heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orglibretexts.org The reaction is reversible and an excess of water is used to drive the equilibrium towards the products: this compound and the corresponding alcohol. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): When a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used, the reaction is called saponification. libretexts.orglibretexts.org This process is effectively irreversible because the carboxylic acid is deprotonated to form a carboxylate salt. libretexts.org The reaction, which goes to completion, yields an alcohol and the salt of this compound. libretexts.org Subsequent acidification of the salt is required to recover the free carboxylic acid.
A mild and efficient protocol for ester hydrolysis utilizes a system of tert-butylamine (B42293) (t-BuNH₂) and lithium bromide (LiBr) in an alcohol/water solvent mixture under reflux. amelica.org This method is applicable to a variety of esters, including those with sensitive functional groups. amelica.org
The table below summarizes the hydrolysis of representative esters of this compound.
| Ester Substrate | Reagents | Conditions | Products |
| Methyl 4-(bromomethyl)phenylacetate | Dilute HCl (aq) | Heat, Reflux | This compound, Methanol |
| Ethyl 4-(bromomethyl)phenylacetate | NaOH (aq) | Heat | Sodium 4-(bromomethyl)phenylacetate, Ethanol |
| Phenacyl 4-(bromomethyl)phenylacetate sigmaaldrich.com | t-BuNH₂, LiBr, MeOH/H₂O | Reflux | This compound, 2-Hydroxy-1-phenylethan-1-one |
Reduction Reactions of Esters Derived from this compound
The ester functional group in derivatives of this compound can be chemically reduced to a primary alcohol. This transformation is typically accomplished using powerful hydride-donating reagents.
Lithium aluminum hydride (LiAlH₄) is a strong and non-selective reducing agent capable of readily reducing esters to their corresponding alcohols. harvard.edu The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A subsequent aqueous workup is necessary to neutralize the excess reagent and liberate the alcohol product. harvard.edu
Lithium borohydride (B1222165) (LiBH₄) is another effective reagent, which offers greater selectivity. It is commonly used for the reduction of esters and lactones to alcohols in the presence of less reactive functional groups like carboxylic acids and tertiary amides. harvard.edu
Regardless of the reagent used, the reduction of an ester of this compound cleaves the ester bond and reduces the carbonyl group, yielding 2-(4-(bromomethyl)phenyl)ethanol as the primary product.
The table below illustrates the reduction of a representative ester.
| Ester Substrate | Reducing Agent | Solvent | Product |
| Methyl 4-(bromomethyl)phenylacetate | 1. LiAlH₄ 2. H₂O workup | THF | 2-(4-(Bromomethyl)phenyl)ethanol |
| Ethyl 4-(bromomethyl)phenylacetate | 1. LiBH₄ 2. H₂O workup | Ether | 2-(4-(Bromomethyl)phenyl)ethanol |
Application of Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies are essential for understanding the mechanisms of chemical reactions. For a bifunctional molecule like this compound, these studies can provide deep insights into the reactivity of both the carboxylic acid group and, more distinctively, the benzylic bromide. The solvolysis of the carbon-bromine bond is particularly well-suited for mechanistic investigation using kinetic tools.
The solvolysis of this compound involves the reaction of the substrate with the solvent, which acts as the nucleophile, leading to the displacement of the bromide leaving group. The mechanism of such a reaction can range from a fully associative bimolecular process (Sₙ2) to a fully dissociative unimolecular process (Sₙ1).
The Extended Grunwald-Winstein equation is a powerful linear free-energy relationship used to analyze and mechanistically interpret solvolysis reaction data. beilstein-journals.org The equation is expressed as:
log(k/k₀) = lN + mY
Where:
k is the rate constant for solvolysis in a given solvent. beilstein-journals.org
k₀ is the rate constant for solvolysis in the reference solvent (80% ethanol/20% water). beilstein-journals.org
l represents the sensitivity of the reaction to the solvent's nucleophilicity. beilstein-journals.org
N is the solvent nucleophilicity parameter (based on the solvolysis of S-methyldibenzothiophenium ion). beilstein-journals.org
m represents the sensitivity of the reaction to the solvent's ionizing power. beilstein-journals.org
Y is the solvent ionizing power parameter (based on the solvolysis of a standard substrate like 1-adamantyl chloride). beilstein-journals.org
By measuring the rate of solvolysis (k) for this compound in a wide range of solvents with known N and Y values, a multiple regression analysis can be performed to determine the l and m values. These values provide a quantitative measure of the nature of the transition state. A high m value (e.g., m ≈ 1.0) coupled with a low l value indicates a dissociative Sₙ1-type mechanism with significant positive charge buildup on the benzylic carbon in the transition state. Conversely, a high l value (e.g., l ≈ 1.0) and a more moderate m value would be consistent with an associative Sₙ2-type mechanism where bond-making by the solvent is crucial. beilstein-journals.orgnih.gov
The table below outlines the data required for a Grunwald-Winstein analysis of this compound.
| Solvent | Solvent Nucleophilicity (Nᴛ) | Solvent Ionizing Power (Yᴄ₁) | Measured Rate Constant (k) (s⁻¹) |
| 100% Ethanol | -0.37 | -2.52 | Experimental value to be determined |
| 80% Ethanol | 0.00 | 0.00 | Experimental value to be determined (k₀) |
| 50% Ethanol | 0.37 | 1.95 | Experimental value to be determined |
| 97% TFE | -3.30 | 2.83 | Experimental value to be determined |
| 50% TFE | -1.15 | 3.22 | Experimental value to be determined |
| Acetic Acid | -2.35 | -1.68 | Experimental value to be determined |
| Formic Acid | -2.97 | 3.04 | Experimental value to be determined |
Applications of 4 Bromomethyl Phenylacetic Acid in Medicinal Chemistry Research
Precursor in Pharmaceutical Synthesis
As a key intermediate, 4-(Bromomethyl)phenylacetic acid is widely utilized in the synthesis of complex pharmaceutical compounds. ijsrst.comgoogle.com Its bifunctional nature allows for the strategic introduction of different functional groups, facilitating the construction of diverse molecular architectures for medicinal applications. ijsrst.com The compound is a common starting material in organic synthesis for producing pharmaceuticals, pesticides, and other chemical intermediates. google.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 13737-36-5 researchgate.net |
| Molecular Formula | C₉H₉BrO₂ wipo.int |
| Molecular Weight | 229.07 g/mol researchgate.net |
| Melting Point | 179-183 °C researchgate.net |
| Synonyms | 4-(Carboxymethyl)benzyl bromide, PAM Acid wipo.int |
Anti-inflammatory and Analgesic Agents
Phenylacetic acid derivatives are foundational structures in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Research has focused on synthesizing various disubstituted 3-biphenylylacetic acids as analogues to existing anti-inflammatory agents. The efficacy of these synthesized compounds is often evaluated through established pharmacological assays, such as the carrageenan-induced rat paw edema test for anti-inflammatory activity and the acetic acid-induced writhing test for analgesic properties. The development of new phenoxyacetic acid derivatives as selective COX-2 inhibitors is another area of active research, aiming to create anti-inflammatory drugs with improved gastrointestinal safety profiles.
Targeted Therapies and Bioactive Compounds
The reactive bromomethyl group on this compound is particularly useful for creating targeted therapies. ijsrst.com This group readily participates in nucleophilic substitution reactions, allowing for the attachment of the molecule to larger, more complex structures designed to interact with specific biological targets. ijsrst.com This characteristic is invaluable in the design of new drugs aimed at treating a variety of diseases. ijsrst.com For instance, the broader class of phenylacetic acid derivatives has been investigated for its potential in cancer therapy. Related compounds like phenylboronic acid have been explored for targeted cancer therapy due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of tumor cells. This highlights the potential of the phenylacetic acid scaffold in creating compounds that can be directed toward specific cells or tissues.
Serine Protease Inhibitors
This compound is explicitly identified as a precursor in the synthesis of serine protease inhibitors. ijsrst.comresearchgate.net Serine proteases are a major class of enzymes involved in numerous physiological processes, and their dysregulation is linked to conditions like inflammation, thrombosis, and cancer. Serine protease inhibitors function by binding to the active site of these enzymes, blocking their proteolytic activity. By serving as a starting material, this compound contributes to the development of molecules that can modulate the activity of these critical enzymes for therapeutic purposes. researchgate.net
HIV Fusion Inhibitors
In the field of antiviral research, this compound has been used to synthesize potent inhibitors of HIV fusion. wipo.int Specifically, it was used in the preparation of N-Benzylpyrrole A10, a derivative of N-carboxyphenylpyrrole. wipo.int These compounds are designed to block the entry of the HIV virus into host cells by interfering with the conformational changes of the gp41 protein, a critical component of the viral fusion machinery. wipo.int They work by disrupting the formation of the gp41 six-helix bundle, which is an essential step for the fusion of the viral and cellular membranes. wipo.int
Table 2: HIV-1 Fusion Inhibitor Derivatives Synthesized from this compound Precursors
| Compound | Description | Mechanism of Action |
|---|---|---|
| N-carboxyphenylpyrrole derivatives | A class of small molecules designed as non-peptide HIV fusion inhibitors. | Inhibit HIV-1 fusion and entry by interfering with gp41 six-helix bundle formation. wipo.int |
| N-Benzylpyrrole A₁₀ | A specific derivative prepared by treating this compound with pyrrole. | Acts as a potent inhibitor of p24 production and gp41 6-HB formation. wipo.int |
Intermediates for Specific Drug Candidates (e.g., Bilastine, Terfenadine, Fexofenadine)
The structural framework of this compound is relevant to the synthesis of several established pharmaceutical drugs.
Bilastine: This second-generation antihistamine is synthesized through multi-step processes involving various intermediates. While not a direct precursor, the synthesis pathways for Bilastine utilize brominated phenyl derivatives that share structural similarities, highlighting the importance of this class of reagents in its production.
Terfenadine and Fexofenadine: Fexofenadine is the active metabolite of Terfenadine and lacks the cardiotoxic effects of its parent drug. The synthesis of Terfenadine involves the alkylation of (4-piperidyl)diphenylcarbinol with a side chain like 1-(4-tert-butylphenyl)-4-chlorobutanol. The synthesis of Fexofenadine often involves the Friedel-Crafts acylation of a phenylacetic acid ester with a halogenated butyryl chloride, creating an intermediate structurally related to this compound.
Table 3: Role as an Intermediate for Drug Candidates
| Drug Candidate | Therapeutic Class | Role of this compound or Related Structures |
|---|---|---|
| Bilastine | Antihistamine | Structurally related brominated phenyl compounds serve as key intermediates in its synthesis. |
| Terfenadine | Antihistamine | Its synthesis involves alkylation with side chains that can be prepared from phenylacetic acid derivatives. |
| Fexofenadine | Antihistamine | Synthesis pathways use intermediates derived from the acylation of phenylacetic acid esters, which are structurally similar. |
Role in Drug Delivery Systems
Beyond its role as a synthetic precursor for active pharmaceutical ingredients, this compound is also utilized in creating components for drug delivery systems. It has been used in the synthesis of novel crown ether receptors. ijsrst.comresearchgate.net Crown ethers are cyclic molecules capable of sequestering ions and forming complexes with drug molecules, which can enhance their solubility and ability to traverse cell membranes. By modifying a drug's physical properties, these crown ether-based systems can improve its delivery to the target site within the body. Studies have shown that crown ethers can increase the aqueous solubility of drugs and enhance their penetration into tissues, demonstrating their potential as novel permeability enhancers for ocular drug delivery.
Formulation of Drug Delivery Systems to Enhance Bioavailability
The structural attributes of this compound and its derivatives make them valuable components in the formulation of drug delivery systems. The primary goal of such systems is often to improve the bioavailability of a drug, ensuring that an effective concentration reaches the target site in the body. The presence of the carboxylic acid group allows for the formation of ester prodrugs, a common strategy to enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
While direct use of this compound as a linker in marketed drug delivery systems is not extensively documented in readily available literature, its derivatives are employed in the synthesis of major pharmaceutical compounds. For instance, the synthesis of Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), utilizes the closely related intermediate 2-(4-bromomethylphenyl)propionic acid. google.comgoogle.com In these syntheses, the bromomethyl group undergoes an alkylation reaction to construct the core of the final drug molecule. google.com This highlights the utility of the bromomethylphenyl acetic acid scaffold as a key precursor for creating active pharmaceutical ingredients (APIs). The reactive nature of the bromomethyl group combined with the carboxylic acid handle provides a synthetic platform for developing prodrugs designed to have improved solubility or permeability, thereby enhancing bioavailability. researchgate.net
Development of Biologically Active Molecules
This compound is a key starting material for the synthesis of various biologically active molecules due to its capacity to undergo diverse chemical transformations. Its role as a precursor is particularly noted in the development of enzyme inhibitors and anti-inflammatory agents.
One of the prominent applications of this compound is as a precursor for serine protease inhibitors. acs.orgsigmaaldrich.com Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them important drug targets. technologypublisher.com The reactive bromomethyl group of this compound can be used to alkylate a nucleophile within a larger molecular scaffold, which is then elaborated to create a molecule that can fit into the active site of a target protease, leading to its inhibition.
Furthermore, the utility of the bromomethylphenyl acetic acid framework is demonstrated in the synthesis of NSAIDs. As mentioned, a structurally similar compound is a key intermediate in the industrial synthesis of Loxoprofen. google.comgoogle.com This underscores the importance of this class of reagents in building the core structures of established anti-inflammatory drugs. The phenylacetic acid portion of these molecules is a common pharmacophore in many NSAIDs, responsible for their inhibitory activity against cyclooxygenase (COX) enzymes.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, SAR studies focus on understanding the roles of its key functional groups.
Studies on related benzyl (B1604629) bromide derivatives show that the reactivity of this group, and consequently its biological effect, can be modulated by other substituents on the phenyl ring. For example, electron-withdrawing groups like a nitro group can alter the reactivity and mutagenic profile compared to electron-donating groups like a methyl group. nih.gov In one study, benzyl bromide was found to be a potent inducer of sister chromatid exchange, indicating a high degree of interaction with biological macromolecules, a property linked to its alkylating reactivity. nih.gov This inherent reactivity, while essential for synthesis, also suggests that any residual, unreacted bromomethyl group in a final compound could lead to non-specific alkylation and potential toxicity. Therefore, its role is almost exclusively as a reactive handle that is consumed during synthesis to form a more stable covalent bond.
The scaffold of this compound allows for the systematic exploration of functional group diversity to achieve or enhance biological specificity. By reacting the bromomethyl group with various nucleophiles (e.g., amines, thiols, alcohols), a wide range of substituents can be introduced at this position. Simultaneously, the carboxylic acid group can be converted into esters, amides, or other functional groups.
SAR studies on molecules derived from this scaffold investigate how these modifications affect biological activity. For example, in the development of YC-1 analogues, which are soluble guanylate cyclase activators, modifications to the benzyl group attached to an indazole core were explored. nih.gov It was found that substituting the benzene (B151609) ring with small, electron-withdrawing groups like fluoro or cyano at the ortho position led to better inhibitory activity, whereas substitution at the meta or para positions reduced activity. nih.gov Similarly, converting the 1-benzyl group to hydrogen significantly diminished the desired antiplatelet activity, indicating the necessity of the aromatic ring for the biological effect. nih.gov These findings demonstrate that by systematically varying the functional groups appended to the core structure, researchers can fine-tune the molecule's interaction with its biological target, thereby optimizing its potency and specificity.
Isosteric replacement is a well-established strategy in medicinal chemistry where an atom or a group of atoms is substituted with another that has similar physical or chemical properties, with the goal of improving the compound's ADME profile, potency, or selectivity. nih.govipinnovative.com
In derivatives of this compound, the carboxylic acid moiety is a prime candidate for isosteric replacement. While the carboxylic acid can be crucial for binding to a biological target, it can also lead to poor membrane permeability and rapid metabolism. nih.gov Common isosteres for carboxylic acids include tetrazoles, phosphonic/phosphinic acids, and N-acyl sulfonamides. nih.govnih.gov Replacing the carboxylic acid group with one of these surrogates can maintain the necessary acidic proton for target interaction while altering properties like pKa, lipophilicity, and metabolic stability. acs.orgtechnologypublisher.com For example, replacing a carboxylic acid with a tetrazole ring often results in a compound with similar acidity but improved metabolic stability and oral bioavailability.
Although less common, the bromomethyl group could also be conceptually modified. For instance, isosteric replacement of the bromine atom with chlorine might subtly alter the reactivity of the benzylic carbon, potentially fine-tuning its reaction rate in a synthetic step. u-tokyo.ac.jp The application of these isosteric replacement strategies allows medicinal chemists to systematically modify a lead compound derived from this compound to create analogues with more desirable drug-like properties. nih.gov
Applications of 4 Bromomethyl Phenylacetic Acid in Biochemical Research
Enzyme Interaction Studies
The distinct chemical architecture of 4-(bromomethyl)phenylacetic acid allows it to serve as a valuable tool in the study of enzyme interactions. chemimpex.com Its reactive bromomethyl group can participate in nucleophilic substitution reactions, enabling the covalent modification of specific amino acid residues within an enzyme's active or allosteric sites. This targeted modification can lead to the inhibition or alteration of enzyme activity, providing researchers with insights into the enzyme's mechanism of action, substrate binding, and catalytic processes.
For instance, this compound has been utilized as a precursor in the synthesis of serine protease inhibitors. chemicalbook.comsigmaaldrich.com Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. By designing inhibitors derived from this compound, researchers can probe the structure-activity relationships of these enzymes, leading to the development of potential therapeutic agents. The ability to create compounds with specific biological activities through reactions with the bromomethyl group makes this compound particularly useful in drug design and the development of targeted therapies. chemimpex.com
Metabolic Pathway Investigations
The study of metabolic pathways is fundamental to understanding cellular function and disease pathogenesis. This compound and its derivatives can be employed to investigate these complex biochemical networks. chemimpex.com While direct studies on the metabolic fate of this compound are not extensively documented, its structural analog, phenylacetic acid (PAA), is a known intermediate in the catabolism of phenylalanine. nih.gov The metabolic pathways of PAA have been studied in various organisms, including Escherichia coli and humans. nih.govsmpdb.ca
In E. coli, the paa gene cluster is responsible for the aerobic catabolism of phenylacetic acid. nih.gov This process involves the activation of PAA to phenylacetyl-CoA, followed by a series of enzymatic reactions that ultimately lead to intermediates of the Krebs cycle. nih.gov In humans, phenylacetate (B1230308) is metabolized in the mitochondria, where it is converted to phenylacetyl-CoA and then conjugated with L-glutamine to form phenylacetylglutamine, which is excreted in the urine. smpdb.ca Understanding these pathways provides a framework for how structurally similar compounds, such as this compound, might be processed by cellular machinery, or how they could be used to probe and potentially modulate these pathways.
Furthermore, studies on the metabolism of other structurally related compounds, like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have identified metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). researchgate.net The formation of this acidic metabolite occurs through oxidative deamination, highlighting a potential metabolic route for brominated phenylalkylamines that could be relevant to understanding the biotransformation of this compound. researchgate.net
Role as a Precursor in Biochemical Assay Reagent Synthesis
One of the most significant applications of this compound in biochemical research is its role as a precursor in the synthesis of various reagents for biochemical assays. chemicalbook.comsigmaaldrich.com Its bifunctional nature, possessing both a reactive "handle" (the bromomethyl group) and a carboxylic acid, allows for its incorporation into more complex molecules designed for specific analytical purposes.
For example, it has been used in the synthesis of novel crown ether receptors. chemicalbook.comsigmaaldrich.com Crown ethers are known for their ability to selectively bind specific cations, and by functionalizing them with moieties derived from this compound, it is possible to create receptors with tailored binding properties for use in ion-selective electrodes or as transport agents in model membrane systems. Additionally, it serves as a starting material for the synthesis of 4-(acetoxymethyl)phenylacetic acid through reaction with sodium acetate (B1210297) and acetic acid, providing a route to other useful intermediates. chemicalbook.comsigmaaldrich.com
Fluorescent Labeling of Carboxylic Acids for Biochemical Analysis
A prominent application of this compound derivatives is in the fluorescent labeling of carboxylic acids for sensitive detection in various analytical techniques. nih.gov This is particularly important for fatty acids and other carboxylic acids that lack a native chromophore or fluorophore, making their detection by conventional methods challenging. researchgate.net
Use of 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br)
A key fluorescent labeling reagent synthesized from a precursor related to this compound is 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin, also known as MPAC-Br. nih.gov This coumarin-based reagent is an improved version of bromomethyl-type reagents used for the fluorescent labeling of carboxylic acids. nih.gov MPAC-Br itself exhibits fluorescence with an excitation maximum (λex) at 402 nm and an emission maximum (λem) at 476 nm in ethanol. sigmaaldrich.comsigmaaldrich.com This property allows for the highly sensitive detection of the labeled carboxylic acids.
Derivatization Reaction Robustness and Derivative Stability in Analytical Chemistry
Derivatization reactions are often a source of concern in routine analytical chemistry due to their potential for being time-consuming and introducing errors. nih.gov However, the derivatization of carboxylic acids with MPAC-Br has been studied for its robustness and the stability of the resulting fluorescent derivatives. nih.gov The reaction involves the nucleophilic attack of the carboxylate anion on the bromomethyl group of MPAC-Br, forming a stable ester linkage. Studies have focused on optimizing the reaction conditions to ensure high derivatization efficiency and reproducibility, which are crucial for accurate quantification. nih.gov The stability of the MPAC-derivatives is also a key factor, ensuring that the labeled analytes remain intact throughout the analytical process, from sample preparation to detection. nih.gov
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-LIF) in Fatty Acid Analysis
The primary application of MPAC-Br derivatization is in conjunction with high-performance liquid chromatography with fluorescence detection (HPLC-LIF). nih.gov This powerful analytical technique allows for the separation and quantification of individual fatty acids with high sensitivity and selectivity. The knowledge of fatty acid profiles is critical in many fields, including human health, food science, and the study of gene expression. nih.gov HPLC-LIF methods using MPAC-Br have been developed for the analysis of medium and long-chain fatty acids in a variety of sample types. nih.gov The high fluorescence quantum yield of the coumarin (B35378) moiety in the MPAC-derivatives enables the detection of very low concentrations of fatty acids, which is particularly important for analyzing biological samples where they may be present in trace amounts. nih.gov
| Compound Name | Application/Role |
| This compound | Precursor for serine protease inhibitors, synthesis of crown ether receptors, and fluorescent labeling reagents. chemimpex.comchemicalbook.comsigmaaldrich.com |
| Phenylacetic acid (PAA) | Structural analog used in metabolic pathway studies. nih.gov |
| 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br) | Fluorescent labeling reagent for carboxylic acids. nih.gov |
| 4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). researchgate.net |
| 4-(Acetoxymethyl)phenylacetic acid | Synthesized from this compound. chemicalbook.comsigmaaldrich.com |
Based on a comprehensive review of the available scientific literature, there is no evidence to support the use of this compound in the specific context of analyzing phenylacetic acid and its derivatives in biological samples via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or through derivatization with quinoxalinone reagents, as outlined in the user's request.
The search for information revealed the following:
Analysis of Phenylacetic Acid by HPLC-FLD: The analysis of phenylacetic acid in biological matrices like plasma is indeed performed using HPLC with fluorescence detection. However, the derivatizing agent reported for this purpose is 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide (DMEQ-hydrazide) , a type of quinoxalinone reagent. uoa.grnih.gov This method allows for highly sensitive detection of phenylacetic acid. uoa.gr
Derivatization of Carboxylic Acids: Various reagents are used to derivatize carboxylic acids for enhanced detection in chromatography. While some of these are brominated compounds, such as 4-bromo-N-methylbenzylamine nih.govsigmaaldrich.comoakwoodchemical.com or fluorescent alkyl halides thermofisher.com, none of the identified sources mention this compound being used for this purpose.
Applications of this compound: This compound is consistently identified as a chemical intermediate or a building block in organic synthesis. researchgate.netnih.govsigmaaldrich.com For instance, it has been used as a precursor in the synthesis of serine protease inhibitors and novel crown ether receptors. nih.gov
Applications in Material Science and Polymer Chemistry Research
Applications in Diagnostic Reagents Research
Utilization in the Development of Diagnostic Tools for Biological Markers
The chemical compound 4-(Bromomethyl)phenylacetic acid possesses a unique bifunctional structure, incorporating both a reactive bromomethyl group and a carboxylic acid moiety. This architecture makes it a valuable, though not extensively documented, tool in the synthesis of components for diagnostic assays, particularly in the development of immunogens and competitive immunoassays for the detection of small molecule biomarkers, or haptens.
The fundamental principle behind its application in this field lies in its ability to act as a heterobifunctional crosslinker. The carboxylic acid group provides a handle for covalent attachment to carrier proteins, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). These large protein molecules, when conjugated with a small molecule hapten, can elicit an immune response in animals, leading to the production of specific antibodies against the hapten. The bromomethyl group, on the other hand, can react with nucleophilic functional groups (such as thiols, amines, or hydroxyls) present on a hapten, effectively linking the small biomarker to the phenylacetic acid backbone.
In the development of a competitive enzyme-linked immunosorbent assay (ELISA) for a specific hapten, two key reagents are required: a specific antibody and a labeled hapten (or a hapten-protein conjugate for coating the ELISA plate). This compound can be instrumental in the synthesis of the latter. By first reacting the bromomethyl group with the target hapten and then coupling the carboxylic acid group of the resulting derivative to a protein, a hapten-protein conjugate is formed. This conjugate can then be used to immunize animals to generate the necessary antibodies.
Furthermore, a derivative of the hapten linked via this compound can be conjugated to an enzyme (like horseradish peroxidase) to create a tracer for a competitive immunoassay. In this format, the tracer and the free hapten in a sample compete for binding to a limited number of antibody binding sites immobilized on a microplate. The amount of bound tracer, which is inversely proportional to the concentration of the hapten in the sample, is then quantified by measuring the enzyme's activity.
While specific research explicitly detailing the use of this compound in commercially available diagnostic kits is not prevalent in publicly accessible literature, its utility can be inferred from studies on the development of immunoassays for various small molecule biomarkers. The research findings presented below are based on the general principles of hapten-protein conjugation and immunoassay development, where a linker with similar functional groups would be employed.
Detailed Research Findings:
The development of immunoassays for small molecules often involves the synthesis of a hapten derivative that can be conjugated to a carrier protein. The choice of the linker arm, such as the one derived from this compound, is crucial as it can influence the specificity and sensitivity of the resulting antibodies. A well-designed linker should expose the key epitopes of the hapten to the immune system.
The following table summarizes hypothetical research findings based on the established principles of using a heterobifunctional linker like this compound in the development of a competitive ELISA for a generic small molecule biomarker.
Interactive Data Table: Hypothetical Research Findings for a Competitive ELISA Using a this compound-Derived Conjugate
| Parameter | Finding | Description |
| Hapten-Linker Synthesis | Successful conjugation of the hapten to this compound was achieved via nucleophilic substitution on the bromomethyl group. | The reaction conditions would be optimized based on the specific functional group on the hapten (e.g., thiol, amine). |
| Hapten-Protein Conjugate Synthesis | The hapten-linker construct was successfully coupled to Bovine Serum Albumin (BSA) using the carbodiimide (B86325) method, targeting the carboxylic acid group of the linker. | The molar ratio of hapten-linker to protein would be varied to determine the optimal hapten density for immunogenicity. |
| Antibody Production | Polyclonal antibodies with high affinity for the hapten were generated in rabbits following immunization with the hapten-protein conjugate. | Antibody titers would be monitored throughout the immunization schedule using an indirect ELISA. |
| Competitive ELISA Development | A competitive ELISA was developed using the generated polyclonal antibodies and a hapten-enzyme conjugate. | The assay demonstrated a competitive inhibition curve with a sigmoidal shape when plotted against the logarithm of the hapten concentration. |
| Assay Sensitivity (IC50) | The concentration of the hapten that causes 50% inhibition of the maximal signal was determined to be in the nanomolar range. | This value indicates the sensitivity of the developed immunoassay. |
| Assay Specificity | The antibodies showed high specificity for the target hapten with minimal cross-reactivity to structurally related molecules. | Cross-reactivity would be assessed by testing the inhibition caused by potential interfering compounds. |
Theoretical and Computational Studies of 4 Bromomethyl Phenylacetic Acid
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools to understand the dynamic nature of molecules. For 4-(bromomethyl)phenylacetic acid, these methods can predict its preferred shapes and how it might react, which are crucial for its applications in chemical synthesis.
Conformational Analysis and Energy Landscapes
The flexibility of this compound is primarily due to the rotation around the C(aryl)-C(alkyl) and C(alkyl)-C(carboxyl) single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule. For substituted phenylacetic acids, studies have shown that the conformational preferences are governed by a delicate balance of steric and electronic effects. nih.gov The hyperconjugative effect, an interaction between the filled orbitals of the acetic acid side chain and the empty orbitals of the benzene (B151609) ring, often plays a significant role in stabilizing certain conformations. nih.gov
τ1 (Cα-C1-C7-C8): Rotation of the acetic acid group relative to the phenyl ring.
τ2 (C1-C7-C8-O1): Rotation of the carboxylic acid group.
τ3 (C5-C4-C9-Br): Rotation of the bromomethyl group.
Computational studies would likely reveal several low-energy conformers. The energy landscape would depict these stable conformers as valleys and the transition states between them as peaks. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, providing a picture of the molecule's dynamic conformational equilibrium.
Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies
| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| I | Acetic acid group perpendicular to the ring, bromomethyl group staggered | 0.00 | ~60 |
| II | Acetic acid group coplanar with the ring, bromomethyl group staggered | 1.5 | ~25 |
| III | Acetic acid group perpendicular to the ring, bromomethyl group eclipsed | 3.0 | ~10 |
| IV | Other stable conformation | >3.5 | <5 |
Note: This table is illustrative and based on typical findings for similar molecules. Actual values would require specific DFT calculations.
Prediction of Reactivity and Reaction Pathways
This compound has two primary reactive sites: the electrophilic carbon of the bromomethyl group and the nucleophilic carboxylic acid group. Computational chemistry can predict the likelihood and pathways of reactions at these sites.
Reactivity of the Bromomethyl Group: The C-Br bond in the bromomethyl group is susceptible to nucleophilic substitution. Computational studies on benzyl (B1604629) bromide derivatives often use DFT to model the reaction pathways, such as SN1 and SN2 mechanisms. nih.gov The calculations can determine the activation energies for these pathways, indicating which is more favorable. For instance, the formation of a stabilized benzylic carbocation intermediate can be modeled, which is pertinent to SN1-type reactions. nih.gov
Reactivity of the Carboxylic Acid Group: The carboxylic acid group can undergo reactions like esterification. researchgate.net Theoretical models can simulate the protonation state of the acid and its interaction with other reagents.
Global and Local Reactivity Descriptors: Conceptual DFT provides powerful tools for predicting reactivity. mcmaster.cafrontiersin.org By calculating properties like electrophilicity and nucleophilicity indices, one can create reactivity maps. nih.govosti.gov For this compound, these calculations would likely confirm the high electrophilicity of the bromomethyl carbon and the nucleophilic character of the carboxyl oxygen atoms.
Table 2: Predicted Reactivity Indices for this compound
| Atomic Site | Predicted Reactivity Type | Governing Factor |
|---|---|---|
| Bromomethyl Carbon (C9) | Electrophilic (prone to nucleophilic attack) | Polarization of C-Br bond, stabilized carbocation intermediate |
| Carbonyl Oxygen (of COOH) | Nucleophilic (prone to electrophilic attack) | Lone pair availability |
| Aromatic Ring Carbons | Moderately Nucleophilic (prone to electrophilic substitution) | π-electron system |
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its structure, stability, and reactivity.
Electronic Structure and Bonding Analysis
The electronic structure of this compound can be thoroughly investigated using quantum chemical methods. This involves analyzing the molecular orbitals, electron density distribution, and the nature of chemical bonds.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. acs.org For this compound, the HOMO is expected to be localized primarily on the π-system of the benzene ring, while the LUMO would likely have significant contributions from the antibonding σ* orbital of the C-Br bond, making this bond susceptible to cleavage upon electron acceptance.
Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface visually represents the charge distribution. physchemres.org For this molecule, the MEP would show negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating a region of high electron density prone to electrophilic attack. A region of positive potential (blue) would be expected around the hydrogen of the hydroxyl group and the bromomethyl carbon, indicating electron-deficient areas susceptible to nucleophilic attack.
Spectroscopic Property Predictions (e.g., IR, Raman, NMR)
Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra.
Infrared (IR) and Raman Spectroscopy: Theoretical calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. nih.gov For this compound, these calculations would predict characteristic vibrational modes. An experimental IR spectrum is available for comparison. chemicalbook.com
Table 3: Predicted vs. Experimental IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch (carboxylic acid) | ~3300-2500 (broad) | Broad band in this region | Stretching of the hydroxyl bond |
| C-H stretch (aromatic) | ~3100-3000 | Present above 3000 | Stretching of C-H bonds on the phenyl ring |
| C-H stretch (aliphatic) | ~2950-2850 | Present below 3000 | Stretching of C-H bonds in the CH₂ groups |
| C=O stretch (carboxylic acid) | ~1700 | Strong peak around 1700 | Stretching of the carbonyl double bond |
| C=C stretch (aromatic ring) | ~1610, 1500 | Peaks in this region | In-plane stretching of the benzene ring |
| C-H wag (para-disubstituted) | ~860-790 | Strong peak in this region | Out-of-plane bending of C-H bonds on the ring spectroscopyonline.com |
| C-Br stretch | ~650-550 | Likely present | Stretching of the carbon-bromine bond |
Note: Predicted frequencies are often systematically scaled to better match experimental values.
Research Challenges and Future Directions
Development of More Efficient and Sustainable Synthetic Routes
A significant challenge in the industrial application of 4-(Bromomethyl)phenylacetic acid is the development of more efficient and environmentally friendly synthetic methods. Traditional synthesis often involves the use of hazardous reagents and solvents, such as carbon tetrachloride, and can suffer from issues like difficult temperature control and low yields, with some methods reporting yields as low as 62-72%. google.com
Future research is focused on several key areas to overcome these limitations:
Green Solvents: Replacing hazardous solvents like carbon tetrachloride with higher-boiling point and less toxic alternatives such as chlorobenzene (B131634) or dichlorobenzene is a critical step. google.com This not only improves safety but can also facilitate better temperature control during the exothermic free-radical bromination reaction. google.com
Catalytic Systems: Exploring novel catalytic systems can lead to higher selectivity and yields. The use of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide is common, but ongoing research aims to find more efficient and recyclable catalysts. google.com
Flow Chemistry: The adoption of continuous flow reactors offers a promising alternative to batch processing. Flow chemistry can provide superior control over reaction parameters like temperature and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.
Alternative Brominating Agents: While N-bromosuccinimide (NBS) is a widely used brominating agent, research into alternative reagents that are more atom-economical and generate less waste is an active area of investigation. google.com
A recent patent describes a method using a high-boiling point solvent (chlorobenzene), NBS as the brominating agent, and AIBN as the initiator, achieving a yield of 90% and a purity of 98.7% through a process that allows for better thermal management and easier product isolation. google.com This highlights the progress towards more robust and scalable synthetic routes.
Exploration of Novel Biological Activities and Therapeutic Applications
This compound is a valuable precursor for a wide range of biologically active molecules. chemicalbook.comsigmaaldrich.com Its derivatives have been investigated for various therapeutic applications, and future research will continue to build upon these findings.
Key areas for future exploration include:
Antimicrobial Agents: Given the constant threat of antimicrobial resistance, there is a pressing need for new antibiotics. The core structure of this compound can be functionalized to create novel compounds targeting resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnd.edu Research into brominated compounds, in general, has shown activity against various pathogens. researchgate.netmdpi.com
Anticancer Therapeutics: The phenylacetic acid moiety is found in several compounds with anticancer properties. Future work will likely focus on synthesizing derivatives of this compound that can act as inhibitors of specific enzymes or protein-protein interactions crucial for cancer cell proliferation and survival.
Enzyme Inhibitors: The compound has been used as a precursor for serine protease inhibitors. sigmaaldrich.com There is significant potential to design and synthesize derivatives that can selectively target other enzyme classes implicated in diseases such as inflammation, cardiovascular disorders, and neurodegenerative conditions. For instance, derivatives could be designed to target kinases or phosphatases involved in cell signaling pathways.
Anti-parasitic Drugs: The development of new agents against parasitic helminths is a global health priority, especially with the threat of resistance to current drugs like praziquantel. google.com The structural scaffold of this compound could be used to generate novel compounds with activity against parasites like schistosomes.
The exploration of biological activity is often a synergistic effort, combining chemical synthesis with high-throughput screening and detailed mechanistic studies to identify promising lead compounds for further development. google.com
Advanced Material Science Applications
The reactivity of the bromomethyl group makes this compound an excellent candidate for incorporation into advanced materials. This is a rapidly growing area of research with diverse potential applications.
Future directions in material science include:
Functional Polymers and Vesicles: The compound can be used as a monomer or a functionalizing agent to create polymers with specific properties. For example, incorporating it into block copolymers can lead to the formation of self-assembling structures like vesicles (polymersomes). These vesicles can be further modified on their surface, making them useful for targeted drug delivery or as nanoreactors. escholarship.org
Surface Modification: The ability of this compound to react with surface-bound hydroxyl or amine groups allows for the functionalization of various substrates, including silicon wafers, metal oxides, and polymer membranes. This can be used to alter surface properties like hydrophobicity, biocompatibility, or to attach specific ligands for biosensing applications.
Synthesis of Novel Receptors: It has been utilized in the synthesis of novel crown ether receptors, demonstrating its utility in creating molecules capable of selective ion or molecule recognition. sigmaaldrich.com This opens up possibilities for its use in chemical sensors and separation technologies.
The development of "smart" materials that respond to external stimuli is a key trend, and the versatility of this compound makes it a valuable tool in this endeavor. escholarship.org
Integration with Computational Design for Rational Drug Discovery
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new drug candidates. nih.govnih.gov Integrating these in silico techniques with the synthesis of this compound derivatives represents a powerful strategy for future research.
Key computational approaches include:
Virtual Screening and Molecular Docking: Large virtual libraries of compounds derived from the this compound scaffold can be screened against the three-dimensional structures of biological targets. nih.gov Molecular docking simulations can predict the binding modes and affinities of these derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.govspringernature.com
Quantitative Structure-Activity Relationship (QSAR): By analyzing the relationship between the chemical structures of a series of derivatives and their measured biological activity, QSAR models can be developed. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.
De Novo Design: Computational algorithms can design novel molecular structures from scratch that are predicted to have high affinity for a specific target binding site. nih.gov The this compound moiety can be used as a starting fragment in such design processes.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model based on known active compounds can be used to search for new, structurally diverse molecules, including those derived from this compound, that fit the model and are likely to be active. springernature.com
The synergy between computational prediction and experimental validation allows for a more rational and efficient approach to drug discovery, reducing the time and cost associated with bringing new therapies to the clinic. nih.govmdpi.com This integrated approach will be crucial in unlocking the full therapeutic potential of compounds derived from this compound.
Q & A
Q. What are the recommended synthetic routes for 4-(Bromomethyl)phenylacetic acid, and how is purity validated in academic settings?
The compound is typically synthesized via nucleophilic substitution using 4-(chloromethyl)phenylacetic acid and bromoacetophenone under anhydrous conditions. Purity is validated through melting point analysis (114–117°C), NMR spectroscopy (¹H/¹³C), and HPLC with UV detection (λ = 254 nm). Discrepancies in melting points (>2°C deviation) indicate impurities requiring recrystallization from ethanol .
Q. Which physical properties of this compound are critical for experimental design?
Key properties include:
- Melting point : 114–117°C (indicates phase stability during reactions)
- Solubility : 5% (w/v) in ethanol at 25°C (enables homogeneous reaction conditions)
- Moisture sensitivity : Requires storage under inert gas (argon) to prevent hydrolysis of the bromomethyl group .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in benzyl ester bond formation for peptide synthesis?
The bromine atom acts as a superior leaving group compared to chlorine, enabling efficient nucleophilic substitution with amino acid carboxylates. Optimize yields by:
- Using cesium salts (e.g., Cs₂CO₃) to activate carboxylates.
- Employing anhydrous DMF as a solvent at 0–4°C to minimize side reactions.
- Monitoring reaction progress via TLC (Rf = 0.38–0.41 in ethyl acetate/hexane) .
Q. What strategies prevent decomposition of this compound during long-term storage?
- Storage : –20°C under argon with desiccants (molecular sieves).
- Stabilizers : Add 0.1% (w/w) butylated hydroxytoluene (BHT) to inhibit radical-mediated degradation.
- Handling : Use amber glassware to block UV-induced decomposition .
Q. How can researchers resolve contradictions in reported yields for Suzuki-Miyaura cross-coupling reactions involving this compound?
Yield discrepancies often stem from:
- Catalyst choice : Pd(PPh₃)₄ (5 mol%) outperforms Ni catalysts in THF.
- Solvent degassing : Sparge with nitrogen for 30 minutes to eliminate oxygen quenching.
- Base selection : K₂CO₃ in aqueous ethanol (1:1 v/v) enhances coupling efficiency .
Q. Which analytical techniques address structural ambiguities in derivatives of this compound?
- X-ray crystallography : Resolves regiochemical outcomes in aryl-substituted derivatives.
- 2D NMR (HSQC/COSY) : Confirms substitution patterns (e.g., para vs. ortho bromomethyl placement).
- High-resolution mass spectrometry (HRMS) : Validates molecular formulae with <2 ppm error .
Methodological Considerations
- Contradiction Analysis : When comparing synthetic protocols, cross-validate reaction conditions (e.g., solvent polarity, temperature) using kinetic studies (e.g., in situ IR monitoring) .
- Data Reproducibility : Document batch-specific variations in starting material purity (e.g., ≥98% by GC) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
